molecular formula C12H9N3O2 B3023040 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 685107-38-4

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No. B3023040
CAS RN: 685107-38-4
M. Wt: 227.22 g/mol
InChI Key: SPUWGRXKFQCJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances . They have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles involves the use of carboxylic acid derivatives . Gnanasekaran et al. have developed a method for the preparation of a series of benzimidazo[2,1-b]quinazolin-12(6H)-ones and pyrido-[2’,3’:4,5]pyrimido[1,2-a]benzimidazol-5(11H)-ones via the reaction of 2 . An efficient one-pot conversion of carboxylic acids into benzimidazoles has also been reported .


Molecular Structure Analysis

The molecular formula of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is C12H9N3O2 . The average mass is 227.219 Da and the monoisotopic mass is 227.069473 Da .


Chemical Reactions Analysis

The chemical reactions involving pyrimido[1,2-a]benzimidazoles are complex and require a deep understanding of organic chemistry . The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole containing the pyridazine fragment which is relevant in medicinal chemistry .

Scientific Research Applications

Future Directions

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWGRXKFQCJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408309
Record name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

CAS RN

685107-38-4
Record name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 2
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 3
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 5
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.